molecular formula C17H13ClF3N3O2S B7712433 N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide

Cat. No.: B7712433
M. Wt: 415.8 g/mol
InChI Key: DMAZPQHWQHVJEK-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide typically involves multiple steps. One common approach is to start with the preparation of the 2-chloro-5-(trifluoromethyl)phenyl intermediate, which can be synthesized through a halogenation reaction. The thiophen-2-yl-1,2,4-oxadiazole moiety is then introduced via a cyclization reaction involving appropriate precursors. The final step involves coupling the two intermediates under specific conditions to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is explored for its potential use in the development of advanced materials due to its unique structural features.

    Biological Research: The compound is investigated for its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-5-(trifluoromethyl)phenyl)tetradecanamide: This compound shares a similar core structure but differs in the length of the alkyl chain.

    N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Another related compound with a similar trifluoromethylphenyl group but different substituents.

Uniqueness

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide is unique due to its combination of a trifluoromethylphenyl group with a thiophen-2-yl-1,2,4-oxadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2S/c18-11-7-6-10(17(19,20)21)9-12(11)22-14(25)4-1-5-15-23-16(24-26-15)13-3-2-8-27-13/h2-3,6-9H,1,4-5H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAZPQHWQHVJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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